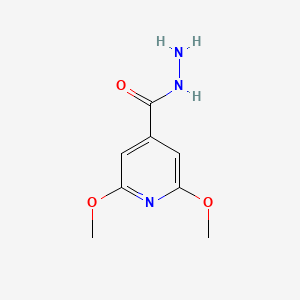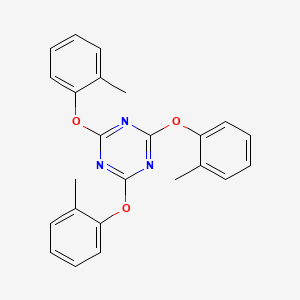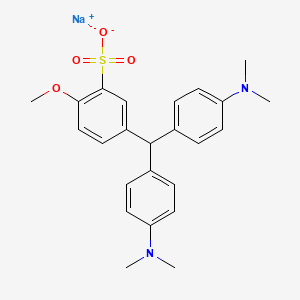
2,6-Dimethoxypyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxypyridine-4-carbohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 2 and 6, and a carbohydrazide group at position 4.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethoxypyridine-4-carbohydrazide can be achieved through various methods. One common synthetic route involves the reaction of 2,6-dimethoxypyridine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethoxypyridine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and hydrazones.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxypyridine-4-carbohydrazide has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxypyridine-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxypyridine-4-carbohydrazide can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the carbohydrazide group, making it less reactive in certain condensation reactions.
Pyridine-2,6-dicarboxamide: Contains amide groups instead of methoxy groups, which can alter its binding properties and reactivity.
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5351-22-4 |
|---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2,6-dimethoxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-3-5(8(12)11-9)4-7(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XTRRJXFHXPQHQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)OC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)



![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
